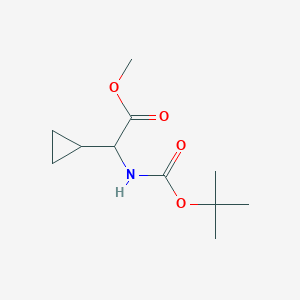
Manganese(II) methoxide
Overview
Description
Manganese(II) methoxide is an organometallic compound with the chemical formula Mn(OCH₃)₂ It is a manganese(II) compound where manganese is bonded to two methoxide groups
Mechanism of Action
Target of Action
Manganese(II) methoxide is primarily used as a biochemical for proteomics research . It is also used in the carboxylation of active methylene compounds . The primary targets of this compound are therefore proteins involved in proteomics research and active methylene compounds.
Mode of Action
It is known that manganese plays a role in numerous biogeochemical cycles . The oxidation of Mn(II) to Mn(III/IV) involves both biotic and abiotic mechanisms, including interactions with microbes, organic matter, light, reactive oxygen species, and mineral surfaces .
Biochemical Pathways
The oxidation of Mn(II) to form nanocrystalline Mn(III/IV) oxides impacts various biochemical pathways. This process is driven by microbes and results in the formation of biogenic manganese oxides (BioMnOx), which are usually amorphous and rich in defects . These oxides possess large surface areas, resulting in high oxidative reactivity and strong absorption capacity for many emerging pollutants .
Pharmacokinetics
It is known that manganese can cross the blood-brain barrier . Manganese in the blood is found as Mn(III) bound to binding sites for Fe(III) on transferrin or as Mn(II) bound to other serum proteins .
Result of Action
The result of the action of this compound is the formation of manganese oxides, which are among the strongest natural oxidants in our environments . These oxides have high oxidative reactivity and strong absorption capacity for many emerging pollutants .
Action Environment
The action of this compound is influenced by various environmental factors. At circumneutral pH, many microbes can facilitate faster Mn(II) oxidation than the chemical process by 4–5 orders of magnitude . Therefore, the pH of the environment plays a crucial role in the action of this compound.
Biochemical Analysis
Biochemical Properties
Manganese(II) methoxide interacts with various biomolecules in biochemical reactions. It is involved in the oxidation of Mn(II) to Mn(III), a process facilitated by different microbes . This process involves both biotic (enzymatic-driven) and abiotic (chemical-driven) mechanisms .
Cellular Effects
This compound has significant effects on cellular processes. Chronic exposure to manganese can disrupt various metabolic pathways . It affects protein stability and envelope biogenesis . Importantly, it disrupts both iron-sulfur cluster and heme-enzyme biogenesis by depleting cellular iron levels . This disruption impedes ATP synthesis, leading to energy deficiency .
Molecular Mechanism
The molecular mechanism of this compound involves the oxidation of Mn(II) to Mn(III). This process is facilitated by both enzymatic and chemical reactions . The enzymatic process involves the production of superoxide , while the chemical process involves factors such as pH, radicals, and alkaline metabolites .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the capacity of fungi to oxidize Mn(II) varies with the age of the secretome . This suggests that the effects of this compound on cellular function may also vary over time.
Dosage Effects in Animal Models
The effects of this compound can vary with dosage in animal models. For instance, in cattle, the recommended dose of manganese sulphate (a related compound) is 0.2-0.6 g for a 500 kg weighing animal
Metabolic Pathways
This compound is involved in several metabolic pathways. Manganese plays a role in the antioxidant response, protein glycosylation, and DNA metabolism . It is also involved in the oxidation of Mn(II) to Mn(III), a process that is facilitated by different microbes .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-documented. Manganese, the key element in this compound, is known to be involved in various subcellular processes. For instance, it is a key metal in the reaction center of photosystem II
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(II) methoxide can be synthesized through the reaction of manganese(II) chloride with sodium methoxide in methanol. The reaction typically proceeds as follows:
MnCl2+2NaOCH3→Mn(OCH3)2+2NaCl
This reaction is carried out under an inert atmosphere to prevent oxidation of the manganese(II) ion.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation to form manganese(III) or manganese(IV) compounds. For example, in the presence of oxygen or other oxidizing agents, it can form manganese(III) oxide or manganese dioxide.
Reduction: It can be reduced to manganese metal or lower oxidation state compounds under specific conditions.
Substitution: The methoxide groups can be substituted by other ligands, such as halides or other alkoxides, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, or potassium permanganate.
Reducing Agents: Hydrogen gas or sodium borohydride.
Substitution Reagents: Halides like chlorine or bromine, or other alkoxides.
Major Products Formed:
Oxidation: Manganese(III) oxide (Mn₂O₃), manganese dioxide (MnO₂).
Reduction: Manganese metal (Mn).
Substitution: Manganese(II) halides (e.g., MnCl₂) or other manganese(II) alkoxides.
Scientific Research Applications
Manganese(II) methoxide has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Materials Science: It is used in the synthesis of manganese-containing materials, such as manganese oxides, which have applications in batteries and supercapacitors.
Biochemistry: It is used in proteomics research for the carboxylation of active methylene compounds.
Environmental Science: Manganese oxides derived from this compound are used as adsorbents for heavy metal ions in water treatment.
Comparison with Similar Compounds
Manganese(II) ethoxide (Mn(OCH₂CH₃)₂): Similar to manganese(II) methoxide but with ethoxide groups instead of methoxide.
Manganese(II) chloride (MnCl₂): A simple manganese(II) salt that can be used as a precursor for this compound.
Manganese(II) acetate (Mn(OAc)₂): Another manganese(II) compound with acetate ligands.
Uniqueness: this compound is unique due to its specific reactivity and applications in catalysis and materials science. Its methoxide ligands provide distinct reactivity compared to other manganese(II) compounds, making it valuable for specific synthetic and catalytic applications.
Properties
IUPAC Name |
manganese(2+);methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3O.Mn/c2*1-2;/h2*1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIRCVPINUNHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6MnO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436826 | |
| Record name | Manganese(II) methoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7245-20-7 | |
| Record name | Manganese(II) methoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B1610297.png)

![1,4-Dioxaspiro[4.5]dec-6-EN-8-one](/img/structure/B1610300.png)


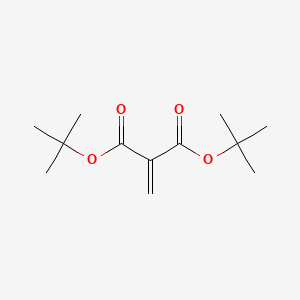

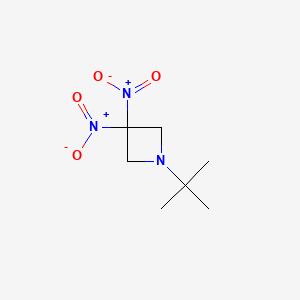
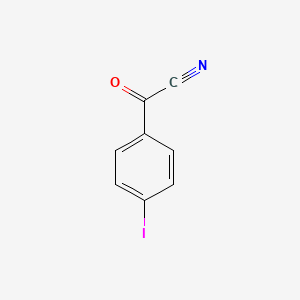

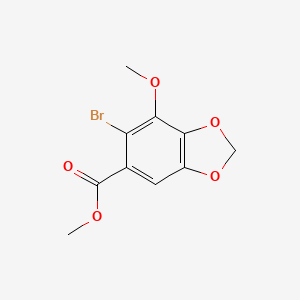
![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)
